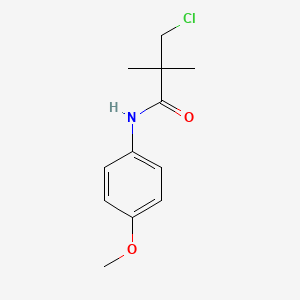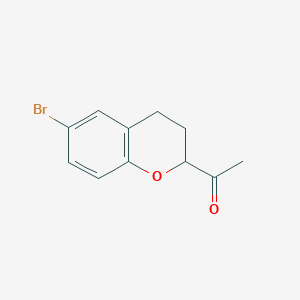
2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid is a complex organic compound with a unique structure that includes methoxy groups, a thiazolidinylidene moiety, and a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid.
Formation of Thiazolidinylidene Moiety: This step involves the reaction of 2,3-dimethoxybenzoic acid with thiazolidine derivatives under specific conditions to form the thiazolidinylidene moiety.
Hydrazone Formation: The intermediate product is then reacted with hydrazine derivatives to form the hydrazono group.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the hydrazono and thiazolidinylidene moieties.
Substitution: Substitution reactions can take place at the aromatic ring, particularly at positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the hydrazono group can yield hydrazine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the reagents used.
科学的研究の応用
2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial and antioxidant properties.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study enzyme interactions and inhibition due to its complex structure.
Industrial Applications: It may find use in the development of new polymers or as a precursor for other complex organic molecules.
作用機序
The mechanism of action of 2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid involves its interaction with specific molecular targets. The thiazolidinylidene and hydrazono groups are likely to interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
2,3-dimethoxybenzoic acid: A simpler analog without the thiazolidinylidene and hydrazono groups.
3-acetoxy-2-methylbenzoic acid: Another related compound with different substituents on the aromatic ring.
2,3-dimethoxy-6-phenyliminomethyl-benzoic acid: A compound with a phenyliminomethyl group instead of the thiazolidinylidene and hydrazono groups.
Uniqueness
The uniqueness of 2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid lies in its complex structure, which combines multiple functional groups that can interact with various biological targets
特性
IUPAC Name |
6-[(E)-[(E)-[5-[2-(carbamoylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O7S/c1-27-8-4-3-7(11(14(24)25)12(8)28-2)6-18-21-16-20-13(23)9(29-16)5-10(22)19-15(17)26/h3-4,6,9H,5H2,1-2H3,(H,24,25)(H,20,21,23)(H3,17,19,22,26)/b18-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYXAGXKWOAZCN-NGYBGAFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC(=O)N)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC(=O)N)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(6-Azabicyclo[3.2.1]octan-5-yl)methanol](/img/structure/B2381274.png)

![ethyl 4-{4-[(3-chlorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2381277.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2381280.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2381282.png)



![N-(4-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2381289.png)


![2-({4-[(2-hydroxybenzyl)amino]phenyl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381294.png)
![methyl 5-[(cyanomethyl)carbamoyl]-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2381296.png)
